2-Chlorobenzoyl cyanide

Description

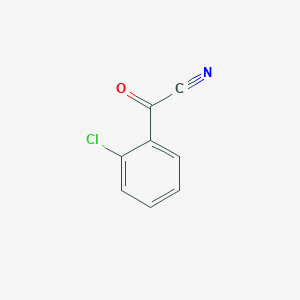

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCRNASRVPZKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393418 | |

| Record name | 2-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-42-5 | |

| Record name | 2-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chlorobenzoyl cyanide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chlorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound (CAS RN: 35022-42-5). While experimental data for certain physical properties of this specific compound are not widely available, this guide synthesizes information from analogous compounds, spectroscopic data, and established chemical principles to offer valuable insights for researchers in organic synthesis and medicinal chemistry. Particular attention is given to its role as a potential building block in the synthesis of novel pharmaceutical agents, drawing parallels with structurally related compounds used in drug discovery.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound, with the molecular formula C₈H₄ClNO, is an aromatic acyl cyanide.[1] This class of compounds is characterized by a cyanide group attached to a carbonyl carbon, rendering them highly reactive and versatile intermediates in organic synthesis. The presence of a chlorine atom at the ortho position of the phenyl ring further modulates the electronic properties and reactivity of the molecule, making it a subject of interest for the synthesis of complex organic molecules, including pharmacologically active compounds. This guide aims to provide a detailed exploration of its chemical characteristics, empowering researchers to harness its synthetic potential.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

Table 1: Physical and Chemical Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 35022-42-5 | [1] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [2] |

| Synonyms | (2-Chlorophenyl)oxoacetonitrile | N/A |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds.

The ¹H-NMR spectrum of this compound in CDCl₃ exhibits characteristic signals for the aromatic protons. A published spectrum shows a multiplet in the aromatic region, with a distinct downfield shift for the proton ortho to the carbonyl group due to its electron-withdrawing nature. The reported chemical shifts are δ 8.15 (dd, J = 7.7, 1.4 Hz, 1H) and 7.64-7.23 (m, 3H).[3]

While a specific ¹³C-NMR spectrum for this compound was not found, predictions based on analogous structures such as 2-chlorobenzoic acid and other benzoyl cyanides can be made.[3] The spectrum is expected to show signals for the carbonyl carbon, the cyanide carbon, and the aromatic carbons, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift.

The IR spectrum of this compound is predicted to show strong, characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups. The C≡N stretch is typically observed around 2200-2250 cm⁻¹, while the C=O stretch for an acyl cyanide is expected in the region of 1680-1700 cm⁻¹. Additional bands corresponding to the aromatic C-H and C=C stretching, as well as the C-Cl stretch, would also be present.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 165, with a characteristic M+2 isotopic peak at m/z 167 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the availability of starting materials and desired scale.

Synthesis from 2-Chlorobenzoyl Chloride

A common and effective method for the synthesis of acyl cyanides is the reaction of the corresponding acyl chloride with a cyanide salt. Drawing a parallel to the synthesis of 2,3-dichlorobenzoyl cyanide, a plausible and efficient route to this compound involves the reaction of 2-chlorobenzoyl chloride with a cyanide source such as cuprous cyanide or a mixture of sodium cyanide and a catalytic amount of a copper(I) salt.[4]

Caption: Synthesis of this compound from 2-Chlorobenzoyl Chloride.

Experimental Protocol (Proposed):

-

To a solution of 2-chlorobenzoyl chloride in an anhydrous aprotic solvent (e.g., acetonitrile or toluene), add cuprous cyanide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove insoluble salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation or crystallization.

Synthesis via Oxidation of 2-Chlorobenzyl Cyanide

An alternative synthetic approach involves the oxidation of the more readily available 2-chlorobenzyl cyanide. A general procedure for the synthesis of benzoyl cyanides from benzyl cyanides has been reported, with a 53% ¹H-NMR yield for this compound.[3]

Caption: Oxidative Synthesis of this compound.

Reactivity and Synthetic Applications

Acyl cyanides are potent electrophiles and participate in a variety of chemical transformations. The reactivity of this compound is governed by the electrophilic carbonyl carbon and the cyanide group, with the ortho-chloro substituent influencing the electronic and steric environment.

Nucleophilic Acyl Substitution

The carbonyl group of this compound is susceptible to attack by nucleophiles, leading to the displacement of the cyanide ion, which is a good leaving group. This reactivity allows for the introduction of the 2-chlorobenzoyl moiety into various molecules.

Acylative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions of acyl chlorides with organoboron reagents (Suzuki-Miyaura coupling) are powerful methods for the formation of ketones.[5] By analogy, this compound could potentially be utilized in similar transformations, offering an alternative to the more common acyl chlorides.

Precursor to Heterocyclic Systems

A significant application of acyl cyanides is in the synthesis of heterocyclic compounds. The analogous 2,3-dichlorobenzoyl cyanide is a key intermediate in the synthesis of the antiepileptic drug lamotrigine.[6][7][8][9] This proceeds through a condensation reaction with aminoguanidine followed by cyclization. This established synthetic pathway highlights the potential of this compound as a precursor for novel triazine derivatives with potential pharmacological activity.

Caption: Proposed Synthesis of a Lamotrigine Analogue.

Safety, Handling, and Storage

Hazard Assessment

This compound should be considered highly toxic. Like other organic cyanides, it can be harmful if ingested, inhaled, or absorbed through the skin.[10] Upon hydrolysis, which can be catalyzed by moisture, it may release hydrogen cyanide gas, which is extremely poisonous. Contact with acids will also liberate hydrogen cyanide. It is also expected to be a skin and eye irritant.

Handling and Personal Protective Equipment (PPE)

All handling of this compound should be conducted in a well-ventilated chemical fume hood.[11] Appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical safety goggles, must be worn.[11]

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, acids, and oxidizing agents.[12][13] It is advisable to store it under an inert atmosphere to prevent degradation.

Conclusion

This compound is a reactive and synthetically valuable chemical intermediate. While some of its physical properties are yet to be fully documented, its known spectroscopic data, plausible synthetic routes, and the established applications of structurally similar compounds underscore its potential in organic synthesis and drug discovery. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can anticipate its utility in the construction of complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds with potential biological activity.

References

- 1. This compound | C8H4ClNO | CID 3534944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. rsc.org [rsc.org]

- 4. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mansapublishers.com [mansapublishers.com]

- 7. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. uwindsor.ca [uwindsor.ca]

- 13. safety.pitt.edu [safety.pitt.edu]

2-Chlorobenzoyl cyanide molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Chlorobenzoyl Cyanide

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic profile, and chemical properties of this compound (CAS 35022-42-5). As an acyl cyanide, this molecule possesses a unique reactivity profile conferred by the juxtaposition of a carbonyl group and a cyano group, further modulated by an ortho-chlorine substituent on the aromatic ring. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's structural characteristics for application in complex organic synthesis. We will delve into its electronic properties, conformational analysis, and spectroscopic signatures, and provide a validated synthetic protocol. The insights herein are designed to facilitate its use as a versatile intermediate in the development of novel chemical entities.

Introduction: The unique nature of Acyl Cyanides

Acyl cyanides, characterized by the R-CO-CN functional group, are a fascinating class of organic compounds. They stand at the crossroads of reactivity between acyl halides and acid anhydrides. The powerful electron-withdrawing nature of both the carbonyl and cyano groups renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack. Furthermore, the cyanide ion is an excellent leaving group, a property that underpins much of the utility of these compounds.

This compound introduces additional layers of complexity and utility. The presence of a chlorine atom at the ortho position of the benzene ring imparts significant electronic and steric influences. It inductively withdraws electron density while also being capable of mesomeric donation. This substitution pattern critically affects the planarity of the molecule, the reactivity of the acyl cyanide moiety, and the spectroscopic fingerprint of the compound. Understanding these nuanced interactions is paramount for its effective deployment in synthetic strategies.

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound dictates its chemical behavior. A thorough analysis of its connectivity, geometry, and electronic distribution provides a predictive framework for its reactivity.

2.1. Core Structural Data

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [1] |

| CAS Number | 35022-42-5 | [2] |

| SMILES | ClC1=C(C=CC=C1)C(=O)C#N | [2] |

| InChIKey | YUCRNASRVPZKNQ-UHFFFAOYAI | [2] |

2.2. Conformational and Electronic Analysis

The molecule's conformation is dominated by the rotation around the single bond connecting the phenyl ring to the carbonyl carbon. Due to steric hindrance from the ortho-chlorine atom, the benzoyl cyanide moiety is likely forced out of planarity with the phenyl ring. This twisting disrupts the π-system conjugation, which in turn influences the reactivity of the carbonyl group.

The electronic environment is governed by several competing factors:

-

Inductive Effect: The chlorine atom, carbonyl group, and cyano group are all strongly electron-withdrawing, polarizing the C-Cl and C-C bonds and increasing the electrophilicity of the aromatic ring and the carbonyl carbon.

-

Resonance Effect: The chlorine atom can donate a lone pair of electrons to the ring through resonance, slightly countering its inductive effect. The carbonyl group withdraws electron density from the ring via resonance.

This electronic push-and-pull modulates the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Molecular connectivity of this compound.

Spectroscopic Characterization: A Multi-technique Approach

Spectroscopic analysis provides empirical data to validate the predicted structural features. A combination of NMR, IR, and MS is essential for unambiguous characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence for the substitution pattern on the aromatic ring. Experimental data shows a complex pattern consistent with a 1,2-disubstituted benzene ring.[3] The proton ortho to the highly electron-withdrawing benzoyl group is expected to be the most downfield signal.

-

δ 8.15 (dd, J = 7.7, 1.4 Hz, 1H): This signal corresponds to the proton at the C6 position (ortho to the carbonyl group), deshielded by its proximity to the anisotropic field of the C=O bond.

-

δ 7.64-7.23 (m, 3H): This multiplet represents the remaining three aromatic protons, which have closely spaced chemical shifts.[3]

-

-

-

Carbonyl Carbon (~180-185 ppm): Expected to be significantly downfield due to being double-bonded to oxygen.

-

Cyano Carbon (~115-120 ppm): A characteristic shift for nitrile carbons.

-

Aromatic Carbons (125-140 ppm): Six distinct signals are expected due to the lack of symmetry. The carbon bearing the chlorine (C2) and the carbon attached to the carbonyl group (C1) will be significantly influenced by these substituents.

-

3.2. Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

C≡N Stretch (2220-2240 cm⁻¹): A sharp, strong absorption characteristic of the nitrile group. Conjugation with the carbonyl group may slightly lower this frequency.

-

C=O Stretch (1680-1700 cm⁻¹): A very strong, sharp absorption for the carbonyl group. Its position indicates conjugation with the aromatic ring.

-

C-Cl Stretch (750-800 cm⁻¹): A moderate to strong absorption in the fingerprint region.

-

Aromatic C=C Stretches (1450-1600 cm⁻¹): Multiple sharp bands of varying intensity.

3.3. Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): Expected at m/z 165, with a characteristic M+2 peak at m/z 167 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragments:

-

[M - CN]⁺ (m/z 139/141): Loss of the cyanide radical to form the stable 2-chlorobenzoyl cation. This is often a major fragment.

-

[M - Cl]⁺ (m/z 130): Loss of the chlorine atom.

-

[C₇H₄O]⁺ (m/z 104): A fragment corresponding to the benzoyl cation after loss of both chlorine and cyanide.

-

| Technique | Feature | Predicted/Observed Range | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2-8.2 ppm[3] | Protons are deshielded by the aromatic ring current and electron-withdrawing groups. |

| ¹³C NMR | Carbonyl Carbon | ~180-185 ppm | Highly deshielded sp² carbon double-bonded to oxygen. |

| ¹³C NMR | Cyano Carbon | ~115-120 ppm | Characteristic chemical shift for sp-hybridized nitrile carbon. |

| IR | C≡N Stretch | 2220-2240 cm⁻¹ | High frequency due to the strong triple bond. |

| IR | C=O Stretch | 1680-1700 cm⁻¹ | Strong absorption, position influenced by conjugation. |

| MS | Molecular Ion | m/z 165 & 167 | Corresponds to the molecular weight, with a 3:1 isotopic pattern for Chlorine. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. This approach offers high yields and purity.

4.1. Recommended Synthetic Protocol

The established method for synthesizing acyl cyanides involves the reaction of an acyl chloride with a cyanide salt. The following protocol is adapted from established procedures for similar compounds.[4]

Objective: To synthesize this compound from 2-Chlorobenzoyl chloride.

Materials:

-

2-Chlorobenzoyl chloride

-

Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)

-

Acetonitrile (anhydrous)

-

Cuprous Iodide (CuI) (catalyst, if using NaCN)

Procedure:

-

Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-chlorobenzoyl chloride and anhydrous acetonitrile.

-

Catalyst Addition (if applicable): If using sodium cyanide, a catalytic amount of cuprous iodide (I) is added. The mixture is stirred at room temperature until a homogeneous solution forms.

-

Cyanide Addition: Solid sodium cyanide is added slowly and portion-wise over several hours. The reaction is exothermic and the temperature should be monitored. The slow addition is critical to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Upon completion, the inorganic salts (e.g., NaCl) are removed by filtration. The filter cake is washed with a small amount of acetonitrile.

-

Purification: The acetonitrile is removed from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Causality and Trustworthiness: This protocol is self-validating. The use of anhydrous solvent is crucial as 2-chlorobenzoyl chloride is moisture-sensitive and would hydrolyze to the carboxylic acid. The slow addition of the cyanide source controls the exothermicity. Monitoring by HPLC or TLC provides clear endpoints, ensuring the reaction goes to completion without unnecessary heating, which could lead to decomposition.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Synthesis

While specific, large-scale applications of this compound itself are not widely documented, its value lies in its potential as a highly versatile synthetic intermediate. The acyl cyanide moiety is a masked acylating agent and can participate in a variety of transformations.

-

Precursor to Heterocycles: The dual reactivity allows it to be a key building block in the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Peptide Coupling: Acyl cyanides can be used as activating agents in peptide synthesis.

-

Synthesis of α-Keto Acids and Esters: Hydrolysis or alcoholysis of the cyanide group provides access to valuable α-keto acid and ester derivatives.

-

Fragment-Based Drug Discovery: The 2-chlorobenzoyl moiety is a common fragment in bioactive molecules. This compound provides a reactive handle to incorporate this fragment into new molecular scaffolds. Its structural relative, 2-chlorobenzyl cyanide, is a known intermediate in the synthesis of pharmaceuticals like the antiplatelet agent clopidogrel.[5] This highlights the importance of the 2-chlorophenyl scaffold in drug design.

Conclusion

This compound is a structurally and electronically nuanced molecule whose utility is derived from its highly activated acyl cyanide functional group. The ortho-chloro substituent introduces steric and electronic effects that modulate its conformation and reactivity. Through a combined analysis of its predicted and observed spectroscopic data, a clear and actionable profile of this compound emerges. The provided synthetic protocol offers a reliable and validated method for its preparation. For the medicinal chemist and the synthetic researcher, this compound represents a potent and versatile building block for the construction of complex molecular architectures and the exploration of new chemical space.

References

Spectroscopic Profile of 2-Chlorobenzoyl Cyanide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chlorobenzoyl cyanide (C₈H₄ClNO), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction kinetics. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these analytical techniques for this specific aroyl cyanide.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ketone featuring a nitrile group directly attached to the carbonyl carbon. This unique electronic arrangement, with the electron-withdrawing chloro, carbonyl, and cyano groups, significantly influences the chemical environment of the molecule, giving rise to a distinct spectroscopic fingerprint. The authoritative confirmation of this structure relies on the synergistic interpretation of data from multiple spectroscopic methodologies.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2.25!"]; C4 [label="C", pos="0.85,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; Cl [label="Cl", pos="2.8,-0.75!", fontcolor="#34A853"]; C7 [label="C", pos="-2.6,0!"]; O8 [label="O", pos="-3.9,0!", fontcolor="#EA4335"]; C9 [label="C", pos="-2.6,1.5!"]; N10 [label="N", pos="-2.6,2.8!", fontcolor="#4285F4"];

// Aromatic ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C1 -- C5; C5 -- Cl; C2 -- C7; C7 -- O8 [style=filled, color="#EA4335"]; C7 -- C9; C9 -- N10 [style=filled, color="#4285F4"]; C9 -- N10; C9 -- N10;

// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.5,-3!"]; H4 [label="H", pos="1.5,-3!"]; H6 [label="H", pos="0.5,2.25!"]; H2 [label="H", pos="-2, -1.2!"];

// Bonds to implicit hydrogens C3 -- H3; C4 -- H4; C1 -- H6; C2 -- H2;

}

Caption: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, reflecting the protons on the substituted benzene ring. The electron-withdrawing nature of the chloro and benzoyl cyanide moieties deshields these protons, shifting their resonances downfield.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.15 | dd | 1H | 7.7, 1.4 | Aromatic H |

| 7.64-7.23 | m | 3H | - | Aromatic H |

Interpretation: The downfield signal at 8.15 ppm, appearing as a doublet of doublets, is characteristic of an aromatic proton ortho to a carbonyl group and further influenced by the adjacent chlorine atom.[1] The complex multiplet observed between 7.23 and 7.64 ppm corresponds to the remaining three protons of the aromatic ring.[1] The integration values confirm the presence of four protons in the aromatic system.

¹³C NMR Spectroscopy

Data Prediction and Interpretation:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~180 | C=O (Carbonyl) | The carbonyl carbon in aroyl systems is significantly deshielded and typically appears in this region. |

| 135-125 | Aromatic C | The six carbons of the benzene ring will resonate in this range, with variations due to the substitution pattern. |

| ~115 | -C≡N (Nitrile) | The nitrile carbon is also deshielded and characteristically appears in this region of the spectrum. |

The specific chemical shifts of the aromatic carbons would be influenced by the positions of the chloro and benzoyl cyanide substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorptions are those of the carbonyl (C=O) and nitrile (-C≡N) groups.

Experimental Protocol: The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2225 | C≡N Stretch | Nitrile |

| ~1690 | C=O Stretch | Aromatic Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~750 | C-Cl Stretch | Aryl Halide |

Interpretation: The sharp, strong absorption around 2225 cm⁻¹ is highly indicative of the nitrile group. The strong absorption around 1690 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic ketone. The presence of these two distinct peaks is strong evidence for the aroyl cyanide structure. Additional peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations of the aromatic ring, and a peak around 750 cm⁻¹ would be expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Fragmentation Pathway:

M [label="[C₈H₄ClNO]⁺˙\nm/z = 165/167", fillcolor="#FBBC05"]; F1 [label="[C₇H₄ClO]⁺\nm/z = 139/141"]; F2 [label="[C₆H₄Cl]⁺\nm/z = 111/113"];

M -> F1 [label="- CN"]; F1 -> F2 [label="- CO"]; }

Caption: Plausible Mass Spectrometry Fragmentation of this compoundData Interpretation: The molecular ion peak (M⁺) for this compound would be expected at m/z 165, with an isotopic peak (M+2) at m/z 167 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation pathways would likely involve the loss of the cyano radical (-CN) to give a fragment at m/z 139/141, corresponding to the 2-chlorobenzoyl cation. Subsequent loss of carbon monoxide (-CO) from this fragment would yield the 2-chlorophenyl cation at m/z 111/113.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H NMR confirms the substitution pattern of the aromatic ring, while the characteristic IR absorptions for the nitrile and carbonyl groups are definitive for the aroyl cyanide moiety. Mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. This guide serves as a foundational reference for the analytical validation of this important chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chlorobenzoyl Cyanide

Executive Summary

2-Chlorobenzoyl cyanide is a reactive organic molecule whose utility in synthesis is predicated on its electrophilic nature. However, the very reactivity that makes it a valuable synthetic intermediate also renders it susceptible to degradation, posing challenges for its long-term storage and handling. This guide provides a comprehensive overview of the core principles governing the stability of this compound, rooted in the fundamental reactivity of the aroyl cyanide functional group. Due to the limited availability of specific stability data for this compound, this document synthesizes information from the known chemistry of related acyl cyanides and general principles of chemical safety to provide field-proven insights and protocols. The primary objective is to equip researchers with the knowledge to maintain sample integrity, ensure experimental reproducibility, and uphold laboratory safety.

Chemical & Physical Profile

Understanding the intrinsic properties of this compound is the foundation for developing appropriate storage and handling strategies. The key structural feature is the acyl cyanide moiety attached to a 2-chlorinated benzene ring. This combination dictates its reactivity and, consequently, its stability profile.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (2-Chlorophenyl)oxoacetonitrile | [1] |

| CAS Number | 35022-42-5 | [2] |

| Molecular Formula | C₈H₄ClNO | [2] |

| Molecular Weight | 165.58 g/mol | [2] |

| Appearance | Solid / Crystalline | [1] |

| Storage (Supplier Rec.) | Sealed in dry, room temperature | [2] |

Core Stability Principles: The Chemistry of Degradation

The stability of this compound is not absolute; it is a function of its environment. The primary degradation pathway is hydrolysis, with thermal decomposition and incompatibility with other reagents also posing significant risks.

Hydrolytic Instability: The Primary Threat

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The carbonyl carbon is highly electrophilic, making it an immediate target for nucleophilic attack by water, even atmospheric moisture.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the formation of 2-chlorobenzoic acid and highly toxic hydrogen cyanide (HCN) gas.

This reaction is autocatalytic, as the formation of 2-chlorobenzoic acid can lower the local pH, further promoting hydrolysis. This underscores the absolute necessity of maintaining anhydrous conditions.

Caption: Hydrolytic decomposition pathway of this compound.

Thermal Stability

Chemical Incompatibilities

Segregation from incompatible materials is a critical tenet of safe storage. The reactivity of this compound makes it incompatible with a wide range of common laboratory reagents.

| Incompatible Class | Rationale for Incompatibility |

| Water / Moisture | Rapidly hydrolyzes to form 2-chlorobenzoic acid and toxic hydrogen cyanide gas. |

| Acids (Strong & Weak) | Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas[4][5]. This is a critical and immediate hazard. |

| Bases (e.g., Amines, Hydroxides) | Bases will catalyze hydrolysis and can react violently. They can also promote polymerization or other decomposition reactions. |

| Strong Oxidizing Agents | Can lead to highly exothermic and potentially explosive reactions[3]. |

| Strong Reducing Agents | May react exothermically with the nitrile and carbonyl groups. |

| Nucleophiles (e.g., Alcohols, Thiols) | As an acylating agent, it will react with other nucleophiles, consuming the material and forming byproducts. |

Recommended Storage & Handling Protocols

A self-validating storage system is one where the conditions inherently protect against the known degradation pathways. The following protocols are designed to create such a system.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway. |

| Container | Tightly-sealed amber glass bottle with a PTFE-lined cap. For added protection, seal with paraffin film. | Prevents moisture ingress and protects from light, which can catalyze degradation. PTFE liners provide excellent chemical resistance. |

| Location | Locked, dedicated, ventilated, dry cabinet. | Ensures security and segregation from incompatible materials, especially acids and aqueous solutions[4][5]. Ventilation contains any potential off-gassing. |

| Inventory Management | Use a first-in, first-out (FIFO) system. Procure the smallest quantity necessary for planned experiments[4]. | Minimizes the duration of storage and the potential for degradation over time. |

Standard Protocol for Handling Solid this compound

This protocol is designed to ensure both user safety and the preservation of the compound's integrity during experimental use.

-

Preparation:

-

Work exclusively within a certified chemical fume hood.

-

Ensure an emergency safety shower and eyewash station are accessible.

-

Don appropriate Personal Protective Equipment (PPE): nitrile gloves (consider double-gloving), chemical splash goggles, and a flame-resistant lab coat.

-

Prepare a nitrogen or argon gas line for blanketing.

-

Have quenching solutions (e.g., alkaline bleach) and appropriate waste containers ready.

-

-

Dispensing:

-

Allow the container of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Briefly flush the container headspace with inert gas before opening.

-

Quickly weigh the desired amount of solid into a pre-dried, tared vial or flask under a gentle stream of inert gas.

-

Minimize the time the primary container is open.

-

After dispensing, flush the headspace of the primary container with inert gas again before securely resealing. Wrap the cap with paraffin film for long-term storage.

-

-

Reaction Setup:

-

Add the dispensed solid to the reaction vessel, which should be under an inert atmosphere.

-

If making a stock solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or toluene) dispensed via a syringe or cannula.

-

-

Cleanup:

-

Quench any residual solid on spatulas or weigh boats by carefully adding to an alkaline bleach solution in the fume hood.

-

Dispose of all contaminated materials, including gloves and wipes, into a dedicated hazardous waste container labeled for cyanide waste[5].

-

Caption: Recommended workflow for safely handling this compound.

Conclusion

The long-term stability of this compound is fundamentally dependent on the rigorous exclusion of water and its segregation from incompatible chemicals, particularly acids. By understanding its inherent reactivity—primarily its susceptibility to hydrolysis—researchers can implement the storage and handling protocols outlined in this guide. Adherence to these principles, including storage at 2-8°C under an inert atmosphere in a tightly sealed container, will safeguard the material's integrity, ensure the validity of experimental outcomes, and maintain a safe laboratory environment.

References

A Guide to the Mechanistic Pathways of 2-Chlorobenzoyl Cyanide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzoyl cyanide is a versatile aromatic acyl cyanide that serves as a potent electrophile in a variety of organic transformations. Its reactivity is dominated by the highly activated carbonyl group, which is susceptible to nucleophilic attack, leading to the formation of diverse functional groups and heterocyclic scaffolds. This technical guide provides an in-depth analysis of the core mechanistic principles governing the reactions of this compound. We will explore its synthesis, electronic properties, characteristic reactions with nucleophiles, and provide validated experimental protocols for its synthesis and application, underscoring its significance as a valuable intermediate in synthetic and medicinal chemistry.

Introduction: The Unique Reactivity of Acyl Cyanides

Acyl cyanides, with the general structure R-C(=O)-CN, are a unique class of organic compounds characterized by an acyl group attached to a cyanide moiety.[1] this compound belongs to this class and features a 2-chlorinated benzene ring. This substitution pattern, combined with the inherent electrophilicity of the acyl cyanide group, makes it a highly valuable reagent.

The core of its reactivity lies in two key features:

-

A Highly Electrophilic Carbonyl Carbon: The carbonyl carbon is rendered exceptionally electron-deficient by the inductive electron-withdrawing effects of both the adjacent cyanide group and the chlorine atom on the aromatic ring.

-

The Cyanide Ion as an Excellent Leaving Group: The cyanide anion (CN⁻) is a stable species, making it an effective leaving group in nucleophilic acyl substitution reactions. This property is central to its function as an acylating agent.[2]

These characteristics enable this compound to act as a powerful acylating agent for a wide range of nucleophiles, providing efficient routes to amides, esters, and other carbonyl derivatives.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. Below are the key physical properties and spectroscopic data for this compound.

| Property | Value | Reference |

| CAS Number | 35022-42-5 | [3] |

| Molecular Formula | C₈H₄ClNO | [3] |

| Molecular Weight | 165.58 g/mol | - |

| Appearance | Varies; may be solid or oil | - |

| SMILES | ClC1=C(C=CC=C1)C(=O)C#N | [3] |

| ¹H-NMR (500 MHz, CDCl₃) | δ 8.15 (dd, J = 7.7, 1.4 Hz, 1H), 7.64-7.23 (m, 3H) | [4] |

Note: The molecular weight of C₈H₄ClNO is 165.58 g/mol , calculated from its constituent atoms.

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The predominant mechanism of action for this compound in reactions is nucleophilic acyl substitution . This is a two-step process involving the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the cyanide leaving group.[5]

The process can be generalized as follows:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is transient. The C=O double bond reforms, and in doing so, expels the most stable leaving group—in this case, the cyanide anion (CN⁻).

This mechanism is foundational to understanding the versatility of this compound as an acylating agent.

Reactivity with Common Nucleophiles

The utility of this compound is demonstrated by its reactions with a variety of nucleophiles.

O-Nucleophiles (Hydrolysis and Esterification)

In the presence of water, this compound undergoes hydrolysis to form 2-chlorobenzoic acid. This reaction is pH-dependent; it is rapid at high pH (>5.0) due to reaction with the potent hydroxide ion nucleophile and proceeds via a water-catalyzed pathway at lower pH.[5][6] With alcohols, the analogous reaction yields the corresponding 2-chlorobenzoate esters.

N-Nucleophiles (Amide Formation)

Primary and secondary amines react readily with this compound to produce N-substituted 2-chlorobenzamides. This is a highly efficient method for amide bond formation. Studies on the related 2-(chloroseleno)benzoyl chloride show a strong preference for reaction at primary amino groups over other nucleophilic centers like hydroxyl or thiol groups.[7]

Azides (Acyl Tetrazole Synthesis)

In a notable application of click chemistry, acyl cyanides react with azides to form acyl tetrazoles.[1] This transformation is valuable for synthesizing highly functionalized, nitrogen-rich heterocyclic compounds which are of interest in medicinal chemistry and materials science.

Experimental Protocols

Adherence to established, validated protocols is crucial for safety and reproducibility.

Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide from 2,3-Dichlorobenzoyl Chloride

This protocol for a related compound illustrates the general method for synthesizing aromatic acyl cyanides from their corresponding acyl chlorides. The use of cuprous cyanide is a common and effective strategy.[8]

Objective: To synthesize 2,3-dichlorobenzoyl cyanide via nucleophilic substitution.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN)

-

Toluene

-

Petroleum ether

Procedure:

-

Reaction Setup: In a suitable reactor, charge 2,3-dichlorobenzoyl chloride (1.0 equiv) and cuprous cyanide (approx. 1.2 equiv).[8]

-

Heating: Heat the mixture to 160-165 °C and stir at this temperature for approximately 7 hours.

-

Causality: High temperature is required to drive the reaction between the solid CuCN and the liquid acyl chloride.

-

-

Workup - Quenching and Extraction: Cool the reaction mixture to 85 °C and add toluene to dissolve the product and suspend the inorganic salts.[8] Stir for 1 hour at 60 °C.

-

Isolation: Cool the mixture to 15 °C and filter to remove the inorganic salts.

-

Purification: Remove the toluene from the filtrate by distillation under reduced pressure. The resulting crude product can be crystallized from petroleum ether to yield pure 2,3-dichlorobenzoyl cyanide.[8]

-

Self-Validation: The purity of the final product should be assessed by analytical methods such as HPLC, ¹H-NMR, or melting point determination.

-

Safety and Handling

Acyl cyanides, and all cyanide-containing compounds, are highly toxic and must be handled with extreme caution.

-

Toxicity: The primary hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids or moisture.[9][10] The cyanide ion itself is a potent inhibitor of cellular respiration.[10]

-

Handling Precautions:

-

Always handle this compound in a properly functioning chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[9]

-

Avoid contact with acids, water, and strong oxidizing agents.[11]

-

Ensure a basic solution (e.g., 10% bleach solution with pH > 10) is available for decontamination of surfaces and glassware.[10]

-

-

Waste Disposal: All cyanide-containing waste must be segregated and treated as hazardous.[10] Waste solutions should be made basic (pH > 10) before being collected in a designated, sealed waste container.[10]

Conclusion

This compound is a powerful and versatile reagent whose chemistry is governed by the principles of nucleophilic acyl substitution. The high electrophilicity of its carbonyl carbon, coupled with the excellent leaving group ability of the cyanide ion, allows for the efficient synthesis of a wide array of amides, esters, and heterocyclic systems. Its successful application requires a thorough understanding of its reactivity, careful control of reaction conditions to avoid side reactions like hydrolysis, and strict adherence to safety protocols due to its high toxicity. For the synthetic and medicinal chemist, mastery of this reagent's properties opens a gateway to complex molecular architectures and novel drug candidates.

References

- 1. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rsc.org [rsc.org]

- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. jst.chem.yale.edu [jst.chem.yale.edu]

- 11. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Hydrolysis of 2-Chlorobenzoyl Cyanide to 2-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2-chlorobenzoyl cyanide to 2-chlorobenzoic acid, a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The document delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses the critical parameters influencing reaction efficiency and product purity. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for professionals engaged in chemical synthesis and process development.

Introduction: Significance and Synthetic Utility

2-Chlorobenzoic acid is a valuable building block in the chemical industry, serving as a precursor for a wide range of products, including pharmaceuticals, dyes, and agrochemicals.[1][2] Its synthesis from this compound via hydrolysis is a common and efficient route. This compound, an acyl cyanide, is a reactive intermediate that can be prepared from 2-chlorobenzoyl chloride.[3] The hydrolysis reaction effectively converts the nitrile group into a carboxylic acid, providing a high-yield pathway to the desired product. Understanding the nuances of this transformation is paramount for optimizing reaction conditions and ensuring the production of high-purity 2-chlorobenzoic acid.

Mechanistic Pathways of Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.[4][5] In the context of this compound, an acyl cyanide, the reaction is more complex than a simple nitrile hydrolysis due to the presence of the adjacent carbonyl group. Kinetic studies on the hydrolysis of benzoyl and p-chlorobenzoyl cyanides have shown that the reaction rate is pH-dependent.[6][7]

Base-Catalyzed Hydrolysis

Under basic conditions, the strongly nucleophilic hydroxide anion directly attacks the electrophilic carbon of the nitrile group.[4] This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[4][5] The free carboxylic acid is obtained upon acidification of the reaction mixture.[8][9]

-

Step 1: Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the nitrile carbon.

-

Step 2: Protonation: The resulting intermediate is protonated by water to form an imidic acid.[4]

-

Step 3: Tautomerization: The imidic acid tautomerizes to an amide.[4]

-

Step 4: Amide Hydrolysis: The amide undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.

-

Step 5: Acidification: The carboxylate salt is protonated in a final acidic workup step to give the carboxylic acid.[9]

Acid-Catalyzed Hydrolysis

In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[4][5] The subsequent steps involve proton transfers and the formation of a resonance-stabilized protonated amide, which then hydrolyzes to the carboxylic acid and an ammonium ion.[5]

-

Step 1: Protonation: The nitrile nitrogen is protonated by the acid catalyst.

-

Step 2: Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

-

Step 3: Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

-

Step 4: Tautomerization: The intermediate tautomerizes to a protonated amide.

-

Step 5: Amide Hydrolysis: The protonated amide is attacked by water, leading to the formation of the carboxylic acid and an ammonium ion.

Kinetic studies have revealed that for acyl cyanides like benzoyl cyanide, the hydrolysis in neutral or slightly acidic solutions can be rapid but is surprisingly inhibited by increasing acid concentrations up to a certain point, after which positive catalysis by acid is observed.[10] This suggests a complex interplay of mechanisms.

Experimental Protocols

The following protocols are provided as a detailed guide for the hydrolysis of this compound. Safety precautions should always be observed, as this compound and its reagents can be hazardous.[11][12]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial Supplier | Handle with care in a fume hood. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercial Supplier | Corrosive. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial Supplier | Corrosive. |

| Dichloromethane (DCM) | ACS Grade | Commercial Supplier | Volatile and should be handled in a fume hood. |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercial Supplier | Used for drying. |

| Methanol or Ethanol | ACS Grade | Commercial Supplier | Flammable. |

Base-Catalyzed Hydrolysis Protocol

This protocol is a general procedure adapted for the hydrolysis of nitriles.[13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol or ethanol (10 volumes).

-

Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2 volumes).

-

Reaction: Stir the mixture at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13][14] If the reaction is slow, it can be heated to 60°C.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the alcohol.

-

Dilute the residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 with 1N HCl.[13] A precipitate of 2-chlorobenzoic acid should form.

-

-

Isolation and Purification:

-

Filter the precipitated solid and wash with cold water.

-

Dry the solid under vacuum to obtain the crude 2-chlorobenzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Acid-Catalyzed Hydrolysis Protocol

This protocol is based on a reported synthesis of 2-chlorobenzoic acid from the corresponding nitrile.[15]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1 part by weight) and water (2.25 parts by weight).

-

Addition of Acid: While stirring, slowly add concentrated hydrochloric acid (0.75 parts by weight) over 15 to 30 minutes.

-

Reaction: Heat the mixture to 100-110°C and maintain this temperature for 6 to 8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and continue stirring for 1 to 2 hours to allow for complete precipitation.

-

-

Isolation and Purification:

-

Filter the precipitated solid.

-

Wash the solid with water.

-

Dry the product under vacuum to yield 2-chlorobenzoic acid. A reported yield for a similar process is 98% with a purity of 99.79% by HPLC.[15]

-

Visualization of Key Processes

Chemical Structures

Caption: Key chemical structures in the hydrolysis reaction.

Simplified Hydrolysis Workflow

References

- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 6. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. rsc.org [rsc.org]

- 15. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Theoretical studies on 2-Chlorobenzoyl cyanide reactivity

An In-depth Technical Guide to the Theoretical Reactivity of 2-Chlorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive acyl cyanide of significant interest as a potential building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. However, comprehensive studies on its reactivity profile are not widely available. This technical guide bridges this knowledge gap by establishing a robust theoretical framework to predict and understand its chemical behavior. Leveraging foundational principles of electronic structure and computational chemistry, we dissect the molecule's inherent properties to forecast its reactivity across several key reaction classes, including nucleophilic acyl substitution, hydrolysis, and cycloaddition. This document provides researchers with the theoretical underpinnings, proposed computational workflows, and validating experimental protocols necessary to effectively utilize this compound in synthesis and development.

Introduction and Molecular Characterization

This compound (CAS: 35022-42-5) is an aromatic acyl cyanide featuring a cyanide group directly bonded to the carbonyl carbon of a 2-chlorobenzoyl moiety.[1] It is crucial to distinguish this molecule from its isomeric and more commonly documented counterpart, 2-chlorobenzyl cyanide (CAS: 2856-63-5), where a methylene spacer separates the aromatic ring from the nitrile.[2] The direct conjugation of the carbonyl and cyano groups in this compound results in a unique and highly reactive electronic system.

1.1. Synthesis While specific literature on the synthesis of this compound is sparse, established methods for preparing aromatic acyl cyanides are directly applicable. The most common and effective route is the nucleophilic substitution of the corresponding acyl chloride with a cyanide salt.[3] The use of copper(I) cyanide is often preferred over alkali metal cyanides to suppress side reactions, such as dimerization.[4] The reaction proceeds by treating 2-chlorobenzoyl chloride with cuprous cyanide, often at elevated temperatures.[5]

1.2. Scope of this Guide Given the limited experimental data, this guide employs a theoretical and computational chemistry approach to build a predictive model of this compound's reactivity. By analyzing its electronic structure and modeling key reaction pathways, we aim to provide a foundational understanding that can guide future synthetic applications and experimental design.

Electronic Structure and Inherent Reactivity

The reactivity of this compound is dictated by the interplay of its three constituent functional parts: the carbonyl group, the cyanide group, and the ortho-substituted phenyl ring.

-

Carbonyl Group (C=O): The carbonyl carbon is the primary electrophilic center. It is rendered highly electron-deficient by the strong inductive (-I) and resonance (-M) effects of both the carbonyl oxygen and the adjacent cyanide group.

-

Cyanide Group (-C≡N): The cyanide group is a powerful electron-withdrawing group, further enhancing the electrophilicity of the carbonyl carbon. Its triple bond also allows it to participate in cycloaddition reactions.[3]

-

2-Chloro Substituent (-Cl): The chlorine atom at the ortho position exerts two opposing electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[6] For reactions involving the acyl group, the -I effect is dominant. It withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and making this compound more reactive towards nucleophiles than its unsubstituted or para-substituted counterparts.[7]

This electronic configuration makes nucleophilic acyl substitution the most favorable reaction pathway. The molecule is an exceptionally potent acylating agent, poised to react with a wide range of nucleophiles.[7]

| Property | Value | Source(s) |

| CAS Number | 35022-42-5 | [1] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | - |

| Predicted Primary Reactive Site | Carbonyl Carbon (Electrophilic) | - |

| Key Electronic Effects | Strong -I/-M from -COCN group; -I from ortho-Cl | [8][9] |

| Predicted Dominant Reaction | Nucleophilic Acyl Substitution | [10] |

Theoretical Modeling of Key Reaction Classes

To quantitatively predict the reactivity of this compound, Density Functional Theory (DFT) calculations serve as a powerful tool.[11] A common and effective approach involves using a functional like B3LYP with a basis set such as 6-31G* to map potential energy surfaces, locate transition states, and calculate activation energies.[12]

Nucleophilic Acyl Substitution

This reaction proceeds via a two-step addition-elimination mechanism involving a transient tetrahedral intermediate.[10][13] The rate of reaction is governed by both the nucleophilicity of the attacking species and the stability of the cyanide leaving group.

Causality of Theoretical Workflow: The goal is to compute the activation energy barrier (ΔG‡), which determines the reaction rate. This involves locating the geometries of the reactants, the tetrahedral intermediate (INT), the transition state (TS) connecting them, and the products. Solvent effects are critical and can be modeled using a polarizable continuum model (PCM).

Hydrolysis

Hydrolysis is a specific instance of nucleophilic acyl substitution where water acts as the nucleophile. The reaction is highly sensitive to pH.[14]

-

Base-Catalyzed: At pH > 5, the reaction is first-order in hydroxide concentration [OH⁻]. The highly nucleophilic hydroxide ion rapidly attacks the carbonyl carbon.[7]

-

Neutral/Acid-Catalyzed: In neutral or slightly acidic conditions, a water molecule attacks the carbonyl carbon. Surprisingly, the rate of hydrolysis for acyl cyanides is often inhibited by increasing acid concentration, as protonation on the nitrile nitrogen can stabilize the ground state.[7]

A theoretical study would model these distinct pathways, calculating the activation barriers for both the hydroxide- and water-initiated attack to rationalize the observed pH-rate profile.

[3+2] Cycloaddition Reactions

The nitrile functional group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles.[15][16] A common example is the reaction with an organic azide (R-N₃) to form a tetrazole ring, a reaction often categorized as "click chemistry".[3]

Mechanism: The azide (a 1,3-dipole) reacts with the C≡N bond (the dipolarophile) in a concerted fashion to form the heterocyclic ring.

Theoretical Approach: Computational modeling can predict the feasibility and regioselectivity of such reactions. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, frontier molecular orbital (FMO) theory can be used to predict reactivity. DFT calculations can then precisely map the reaction pathway and determine the activation energy.

Proposed Experimental Protocols for Validation

A self-validating system requires that theoretical predictions be testable through robust experimental protocols.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for aromatic acyl cyanides.[5]

Objective: To synthesize this compound from 2-chlorobenzoyl chloride.

Materials:

-

2-Chlorobenzoyl chloride (1.0 equiv)

-

Copper(I) Cyanide (CuCN, dried, 1.2 equiv)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Charging Flask: Under a positive pressure of nitrogen, charge the flask with Copper(I) Cyanide and anhydrous toluene.

-

Addition: Begin vigorous stirring and add 2-chlorobenzoyl chloride dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction's progress by taking aliquots and analyzing via GC-MS or TLC (visualizing the disappearance of the starting acyl chloride).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove copper salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Protocol 2: Kinetic Study of Hydrolysis via UV-Vis Spectroscopy

Objective: To experimentally measure the rate of hydrolysis of this compound at a specific pH and compare it to theoretical predictions.

Materials:

-

This compound stock solution in acetonitrile

-

Buffered aqueous solutions (e.g., phosphate buffer, pH 7.4)

-

Thermostatted UV-Vis Spectrophotometer with a quartz cuvette

Procedure:

-

Wavelength Scan: Obtain the UV-Vis spectrum of this compound and the expected product, 2-chlorobenzoic acid, to identify a wavelength where their absorbances differ significantly. The disappearance of the benzoyl cyanide chromophore is typically monitored.

-

Kinetic Run: Equilibrate the buffered solution in the cuvette to the desired temperature (e.g., 25°C) inside the spectrophotometer.

-

Initiation: Inject a small, precise volume of the this compound stock solution into the cuvette, ensuring rapid mixing. The final concentration should be in the micromolar range to ensure pseudo-first-order conditions.

-

Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength over time.

-

Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot will be linear. The negative of the slope yields the observed rate constant (k_obs).

-

Validation: Repeat the experiment at different pH values to map the pH-rate profile, which can then be directly compared to the potential energy surfaces generated from DFT calculations.

Summary and Future Outlook

This guide establishes a theoretical foundation for understanding the reactivity of this compound.

| Reaction Class | Predicted Reactivity | Key Theoretical Insight |

| Nucleophilic Acyl Substitution | Very High. The molecule is a potent acylating agent, expected to react readily with a wide range of nucleophiles (alcohols, amines, etc.). | The strong electron-withdrawing effects of the ortho-Cl and -CN groups create a highly electrophilic carbonyl carbon. |

| Hydrolysis | Rapid, pH-dependent. Fast under basic conditions, slower in neutral water, and inhibited by strong acid. | The reaction mechanism shifts from a direct OH⁻ attack to a water-mediated attack, which can be slowed by ground-state stabilization. |

| [3+2] Cycloaddition | Feasible. The nitrile group is activated for cycloaddition with 1,3-dipoles like azides. | FMO analysis and activation energy calculations can predict the viability and kinetics of heterocycle formation. |

The true potential of this compound as a synthetic intermediate can only be unlocked through a synergistic combination of theoretical modeling and empirical validation. Future work should focus on performing the proposed DFT calculations to obtain quantitative energy barriers and reaction profiles. These computational results, when benchmarked against experimental kinetic data, will provide a comprehensive and validated understanding of this versatile reagent, enabling its rational application in the synthesis of complex molecular targets.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]

- 3. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 6. Solved: In electrophilic aromatic substitution reactions of chlorobenzene, the ortho/para-directin [Chemistry] [gauthmath.com]

- 7. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthetic Utility of 2-Chlorobenzoyl Cyanide in Heterocyclic Chemistry

Introduction: Evaluating 2-Chlorobenzoyl Cyanide as a Precursor for Heterocyclic Scaffolds

In the landscape of synthetic organic and medicinal chemistry, the assembly of heterocyclic scaffolds is a cornerstone of drug discovery and development. A vast array of building blocks are employed to construct these vital molecular architectures. Among these, bifunctional reagents that can readily undergo cyclization reactions are of particular interest. This compound, with its electrophilic carbonyl carbon, cyanide leaving group, and an ortho-chloro substituent, presents itself as a potential candidate for the synthesis of various fused heterocyclic systems.

However, a comprehensive review of the scientific literature reveals that while this compound is a known chemical entity, its application as a versatile precursor for a broad range of heterocyclic compounds, such as quinazolines and benzodiazepines, is not extensively documented. This is in stark contrast to its isomeric counterpart, 2-chlorobenzyl cyanide, which is a widely used reagent. This observation is critical for researchers and professionals in drug development, as it suggests that the reactivity profile of this compound may be less favorable for many common cyclization strategies, or that its potential remains largely unexplored.

This application note, therefore, aims to provide a realistic and scientifically grounded perspective on the synthetic utility of this compound. Rather than presenting a wide array of unverified applications, we will focus on a plausible and mechanistically sound synthetic route: the synthesis of 2-substituted benzoxazoles. This will be supported by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles. This approach is designed to offer a solid foundation for researchers interested in exploring the potential of this particular reagent.

Part 1: The Synthesis of 2-(2-Chlorophenyl)benzoxazole: A Plausible Application

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[1] Their synthesis often involves the condensation of an o-aminophenol with a carboxylic acid derivative. In this context, this compound can serve as a reactive equivalent of 2-chlorobenzoic acid, with the cyanide group acting as a leaving group upon activation.

The proposed reaction involves the condensation of this compound with 2-aminophenol. The reaction is anticipated to proceed via an initial nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of this compound. This would be followed by an intramolecular cyclization with the elimination of hydrogen cyanide, leading to the formation of the benzoxazole ring. The ortho-chloro substituent on the benzoyl moiety is retained in the final product, offering a handle for further synthetic transformations, such as cross-coupling reactions.

Proposed Reaction Mechanism

The proposed mechanism for the formation of 2-(2-chlorophenyl)benzoxazole from this compound and 2-aminophenol is depicted below. The reaction likely proceeds through an initial addition-elimination pathway to form an intermediate amide, which then undergoes intramolecular cyclization.

Caption: Proposed reaction pathway for the synthesis of 2-(2-chlorophenyl)benzoxazole.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 2-(2-chlorophenyl)benzoxazole.

Caption: General workflow for the synthesis of 2-(2-chlorophenyl)benzoxazole.

Part 2: Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(2-chlorophenyl)benzoxazole. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥97% | Commercially available |

| 2-Aminophenol | ≥98% | Commercially available |

| Polyphosphoric acid (PPA) | Reagent grade | Commercially available |

| Ethyl acetate | HPLC grade | Commercially available |

| Hexanes | HPLC grade | Commercially available |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | Reagent grade | Commercially available |

| Silica gel | 60 Å, 230-400 mesh | Commercially available |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.09 g, 10.0 mmol).

-

In a fume hood, carefully add polyphosphoric acid (approx. 20 g) to the flask.

-

Begin stirring the mixture to ensure homogeneity.

-

Slowly add this compound (1.66 g, 10.0 mmol) to the reaction mixture.

-

Place the flask in a pre-heated oil bath at 160 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 160 °C for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully pour the viscous reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.

-

A precipitate should form. Continue stirring until all the PPA has been quenched.

-

Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(2-chlorophenyl)benzoxazole as a solid.

-

Characterization

The identity and purity of the synthesized 2-(2-chlorophenyl)benzoxazole should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton signals and their coupling patterns.

-

¹³C NMR: To confirm the number of unique carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion and Future Perspectives

While this compound is not a widely documented precursor for a diverse array of heterocyclic systems, this application note demonstrates its potential for the synthesis of 2-arylbenzoxazoles. The provided protocol offers a starting point for researchers to explore this transformation.